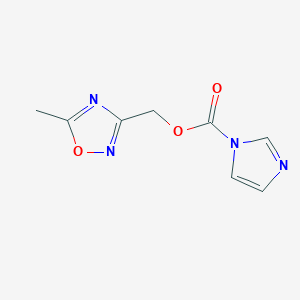
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It features both an oxadiazole and an imidazole ring, which are known for their diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate typically involves the formation of the oxadiazole and imidazole rings through cyclization reactions. One common method involves the reaction of an amidoxime with an isatoic anhydride in a basic medium such as NaOH in DMSO at ambient temperature . This method allows for the formation of the oxadiazole ring, which can then be further functionalized to introduce the imidazole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced imidazole derivatives.
科学研究应用
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole and imidazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Thiazoles: Similar to oxadiazoles, thiazoles are heterocyclic compounds with sulfur and nitrogen atoms.
Triazoles: Another class of heterocyclic compounds with three nitrogen atoms.
Uniqueness
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate is unique due to the combination of oxadiazole and imidazole rings in its structure. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to compounds with only one of these rings.
属性
CAS 编号 |
784148-73-8 |
|---|---|
分子式 |
C8H8N4O3 |
分子量 |
208.17 g/mol |
IUPAC 名称 |
(5-methyl-1,2,4-oxadiazol-3-yl)methyl imidazole-1-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-6-10-7(11-15-6)4-14-8(13)12-3-2-9-5-12/h2-3,5H,4H2,1H3 |
InChI 键 |
JCQUUSHQUPKSHC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NO1)COC(=O)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


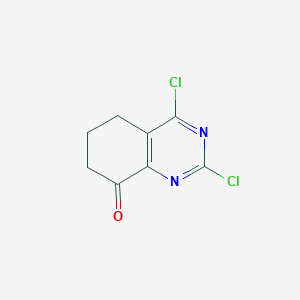

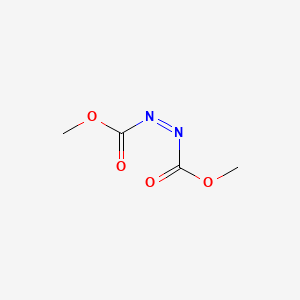


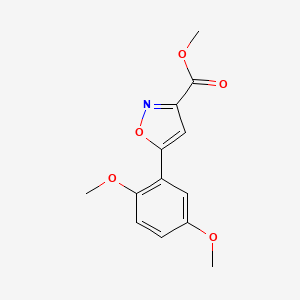
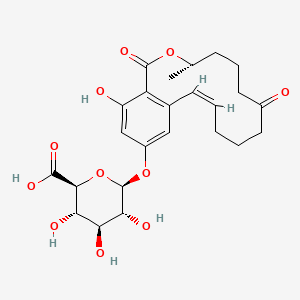
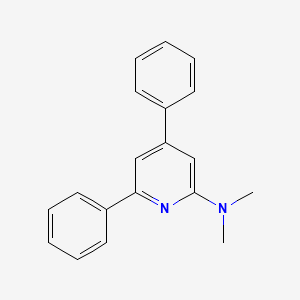
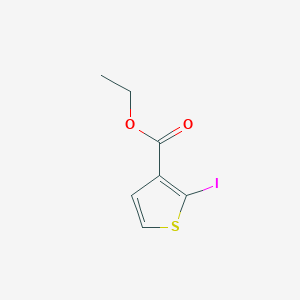
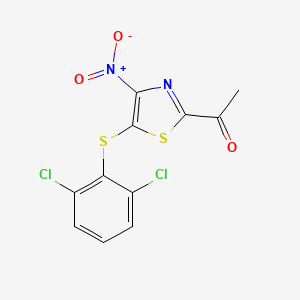

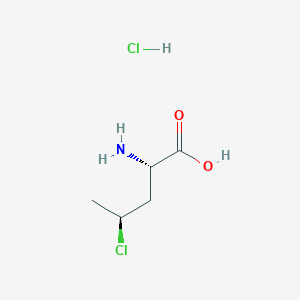
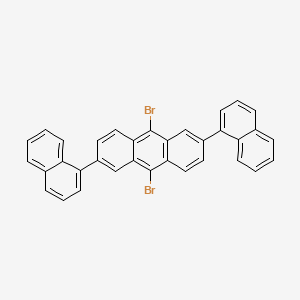
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
